1-Fluoro-4-(2-fluoroethoxy)benzene
Description
1-Fluoro-4-(2-fluoroethoxy)benzene is a fluorinated aromatic ether characterized by a fluorine atom at the para position of the benzene ring and a 2-fluoroethoxy substituent. The 2-fluoroethoxy group introduces both steric and electronic effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1-fluoro-4-(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C8H8F2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
InChI Key |
GRYWYAYHEFAXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCF)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of fluorinated benzene derivatives vary significantly based on substituent type, position, and fluorine content. Below is a comparative analysis:
Reactivity in Cross-Coupling Reactions
- Similar to ’s trifluoroethoxy analogue, C-O bond activation may be feasible .
- Ethynyl Derivatives (e.g., 1-fluoro-4-(phenylethynyl)benzene): Exhibit high reactivity in Sonogashira couplings (). The ethynyl group enables conjugation, critical for conductive polymers or fluorescent dyes .
- Cyclobutane Derivatives (e.g., compound 30 in ) : Synthesized via electrochemical cycloaddition, showing unique strain-driven reactivity absent in ethoxy-substituted analogues .
Structural and Spectroscopic Differences
- NMR Shifts :
- The 2-fluoroethoxy group in the target compound would show distinct $^{19}\text{F}$ and $^{13}\text{C}$ NMR signals compared to trifluoroethoxy (δ -36.36 ppm for $^{19}\text{F}$ in ) or ethynyl derivatives (δ 88.29 ppm for ethynyl carbons in ) .
- Ethynyl-substituted compounds display characteristic alkyne proton signals at δ 7.01–7.53 ppm in $^{1}\text{H}$ NMR .
Key Research Findings
Electronic Effects : Trifluoroethoxy substituents () impart greater electron withdrawal than 2-fluoroethoxy, altering reaction kinetics in nucleophilic aromatic substitutions .
Synthetic Flexibility : Ethynyl-substituted derivatives () are pivotal in constructing π-conjugated systems, unlike ethoxy analogues, which are more suited for C-O bond functionalization .
Thermal Stability : Trimethylsilyl-substituted benzene () exhibits higher thermal stability (boiling point 92–93°C) compared to ethoxy derivatives, which may decompose under similar conditions .
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